![molecular formula C23H15ClN2O3S B2535396 4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid CAS No. 402945-76-0](/img/structure/B2535396.png)
4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid
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Description
The compound “4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The molecular formula is C23H15ClN2O3S, with an average mass of 434.895 Da .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Compounds with structural similarities or related chemical functionalities have shown significant antimicrobial and antibacterial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes exhibit good antimicrobial activity against human epidemic causing bacterial strains, suggesting their potential in addressing infections in various parts of the body such as the mouth, lungs, and gastrointestinal tract (Mishra et al., 2019). Additionally, derivatives of benzoic acid have been explored for their antimicrobial properties, with some newly synthesized thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid showing specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida spp., highlighting their potential as antimicrobial agents, especially for the treatment of multidrug-resistant infections (Limban et al., 2008).
Solar Cell Technology
In the context of solar cell technology, the incorporation of benzoic acid derivatives, particularly those featuring thiadiazole units, has been studied for enhancing the efficiency of organic dye-sensitized solar cells (DSSCs). The use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as an electron acceptor has contributed to a notable improvement in DSSCs' performance due to its strong electron-deficient character. This characteristic helps in reducing the energy gap of dye molecules significantly, thereby improving light absorption and charge-transfer dynamics, crucial for high-efficiency solar cells (Wang et al., 2016).
properties
IUPAC Name |
4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S/c24-18-10-6-15(7-11-18)20-14-30-23(25-21(27)16-4-2-1-3-5-16)26(20)19-12-8-17(9-13-19)22(28)29/h1-14H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPQWCFIHQKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid |
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